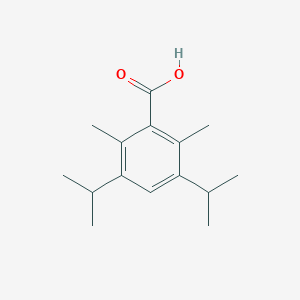

3,5-Diisopropyl-2,6-dimethylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Diisopropyl-2,6-dimethylbenzoic acid, also known as DIBAL-H, is a reducing agent commonly used in organic chemistry. It is a white solid that is soluble in most organic solvents and is known for its ability to reduce esters, amides, and nitriles to aldehydes or primary amines. DIBAL-H is widely used in laboratory experiments due to its effectiveness and versatility.

Mecanismo De Acción

3,5-Diisopropyl-2,6-dimethylbenzoic acid works by donating a hydride ion to the organic compound being reduced. The hydride ion attacks the carbonyl group in the organic compound, resulting in the formation of an aldehyde or primary amine. The reaction is highly selective and yields high purity products.

Biochemical and Physiological Effects:

3,5-Diisopropyl-2,6-dimethylbenzoic acid is not used in biochemical or physiological studies as it is a reducing agent and not a biological molecule. Therefore, it does not have any direct effects on living organisms.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3,5-Diisopropyl-2,6-dimethylbenzoic acid is its versatility in reducing various organic compounds. It is also highly selective and yields high purity products. However, 3,5-Diisopropyl-2,6-dimethylbenzoic acid is a highly reactive and flammable compound, which requires careful handling and storage. It is also a strong reducing agent, which can lead to over-reduction of certain compounds if not used carefully.

Direcciones Futuras

1. Development of new reducing agents with improved selectivity and efficiency

2. Investigation of the mechanism of action of 3,5-Diisopropyl-2,6-dimethylbenzoic acid and other reducing agents

3. Application of 3,5-Diisopropyl-2,6-dimethylbenzoic acid in the synthesis of new drugs and drug intermediates

4. Development of new synthetic routes for 3,5-Diisopropyl-2,6-dimethylbenzoic acid to improve its efficiency and reduce its environmental impact

5. Investigation of the potential of 3,5-Diisopropyl-2,6-dimethylbenzoic acid in catalytic reactions and its application in green chemistry.

Métodos De Síntesis

3,5-Diisopropyl-2,6-dimethylbenzoic acid is synthesized by reacting diisopropylamine with lithium aluminum hydride in anhydrous ether. The resulting product is then treated with 2,6-dimethylbenzoic acid to yield 3,5-Diisopropyl-2,6-dimethylbenzoic acid. The synthesis process is relatively simple and can be done in most organic chemistry laboratories.

Aplicaciones Científicas De Investigación

3,5-Diisopropyl-2,6-dimethylbenzoic acid is commonly used in scientific research for its ability to reduce various organic compounds. It is particularly useful in the synthesis of aldehydes and primary amines, which are important building blocks in organic chemistry. 3,5-Diisopropyl-2,6-dimethylbenzoic acid is also used in the pharmaceutical industry to synthesize drugs and drug intermediates.

Propiedades

Número CAS |

18354-27-3 |

|---|---|

Nombre del producto |

3,5-Diisopropyl-2,6-dimethylbenzoic acid |

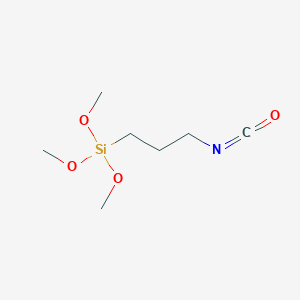

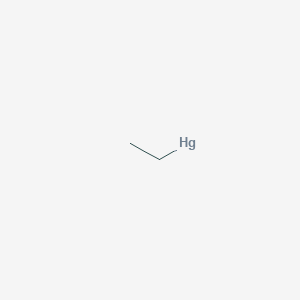

Fórmula molecular |

C15H22O2 |

Peso molecular |

234.33 g/mol |

Nombre IUPAC |

2,6-dimethyl-3,5-di(propan-2-yl)benzoic acid |

InChI |

InChI=1S/C15H22O2/c1-8(2)12-7-13(9(3)4)11(6)14(10(12)5)15(16)17/h7-9H,1-6H3,(H,16,17) |

Clave InChI |

CKZVJRAHZOBJTJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1C(C)C)C(C)C)C)C(=O)O |

SMILES canónico |

CC1=C(C(=C(C=C1C(C)C)C(C)C)C)C(=O)O |

Sinónimos |

3,5-Diisopropyl-2,6-dimethylbenzoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-5,6-dihydroimidazo[4,5-d]pyridazin-4-one](/img/structure/B97294.png)